molecular formula C12H18BrNO2 B3036498 Amino(3-bromo-1-adamantyl)acetic acid CAS No. 345969-40-6

Amino(3-bromo-1-adamantyl)acetic acid

Cat. No.: B3036498
CAS No.: 345969-40-6
M. Wt: 288.18 g/mol
InChI Key: JKZHWZNAURVYFS-UHFFFAOYSA-N
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Description

Amino(3-bromo-1-adamantyl)acetic acid is a compound with the molecular formula C₁₂H₁₈BrNO₂ and a molecular weight of 288.18 g/mol . This compound is notable for its adamantane core, which imparts unique structural and chemical properties. Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

Amino(3-bromo-1-adamantyl)acetic acid is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . .

Mode of Action

The mode of action of this compound is likely to involve radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . This process provides a variety of products incorporating diverse functional groups . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Biochemical Pathways

It’s worth noting that amino acids can form polymers through a nucleophilic attack by the amino group of an amino acid at the electrophilic carbonyl carbon of the carboxyl group of another amino acid . This could potentially be a pathway affected by this compound.

Pharmacokinetics

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems , suggesting that it may have favorable pharmacokinetic properties.

Result of Action

Adamantane derivatives have been found to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials , suggesting that they may have a wide range of potential effects.

Action Environment

The action environment of this compound is likely to be influenced by various factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances . .

Preparation Methods

The synthesis of Amino(3-bromo-1-adamantyl)acetic acid typically involves multiple steps, starting from adamantane derivatives. Industrial production methods often employ radical or carbocation intermediates to achieve high yields and purity .

Chemical Reactions Analysis

Amino(3-bromo-1-adamantyl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens for substitution, oxidizing agents like iodine, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Amino(3-bromo-1-adamantyl)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Amino(3-bromo-1-adamantyl)acetic acid can be compared with other adamantane derivatives such as:

The presence of the bromo and amino groups in this compound makes it unique, providing additional sites for chemical modification and enhancing its versatility in various applications.

Properties

IUPAC Name

2-amino-2-(3-bromo-1-adamantyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2/c13-12-4-7-1-8(5-12)3-11(2-7,6-12)9(14)10(15)16/h7-9H,1-6,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZHWZNAURVYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601207085
Record name α-Amino-3-bromotricyclo[3.3.1.13,7]decane-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345969-40-6
Record name α-Amino-3-bromotricyclo[3.3.1.13,7]decane-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345969-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-3-bromotricyclo[3.3.1.13,7]decane-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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